Cas no 18910-65-1 (Salmefamol)

Salmefamol structure
Salmefamol structure
Product Name:Salmefamol
CAS-nummer:18910-65-1
MF:C19H25NO4
MW:331.40610575676
CID:150528
PubChem ID:86805
Update Time:2025-04-19

Salmefamol Chemische en fysische eigenschappen

Naam en identificatie

    • 1,3-Benzenedimethanol,4-hydroxy-a1-[[[2-(4-methoxyphenyl)-1-methylethyl]amino]methyl]-
    • 4-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-2-(hydroxymethyl)phenol
    • Salmefamol
    • a-((p-methoxy-a-methylphenethylamino)methyl)-4-hydroxy-m-xylene-a,a'-diol
    • AH-3923
    • AHR 3929
    • EINECS 242-662-5
    • Salmefamolum [INN-Latin]
    • 4-Hydroxy-alpha1-[[[2-(4-methoxyphenyl)-1-methylethyl]amino]methyl]-1,3-benzenedimethanol
    • Brn 2162832
    • Salmefamolum
    • α-[(p-Methoxy-α-methylphenethylamino)methyl]-4-hydroxy-1,3-benzenedimethanol
    • 1-(4-Hydroxy-3-hydroxymethylphenyl)-2-(4-methoxy-alpha-methylphenethyl amino)ethanol
    • 1-(4-Hydroxy-3-hydroxymethylphenyl)-2-(4-methoxy-alpha-methylphenethylamino)ethanol
    • SALMEFAMOL [INN]
    • AKOS040744822
    • Q56SEY8X9J
    • UNII-Q56SEY8X9J
    • Salmefamol [INN:BAN]
    • alpha-((p-Methoxy-alpha-methylphenethylamino)methyl)-4-hydroxy-m-xylene-alpha,alpha'-diol
    • DTXSID80864864
    • 18910-65-1
    • 4-(1-hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)-2-(hydroxymethyl)phenol
    • NS00053646
    • AH 3923
    • SCHEMBL18458
    • 1,3-Benzenedimethanol, 4-hydroxy-alpha(sup 1)-(((2-(4-methoxyphenyl)-1-methylethyl)amino)methyl)-
    • CS-0358
    • 4-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methyl-ethyl]amino]ethyl]-2-(hydroxymethyl)phenol
    • CHEMBL2107072
    • 1,3-Benzenedimethanol, 4-hydroxy-alpha1-[[[2-(4-methoxyphenyl)-1-methylethyl]amino]methyl]-
    • HY-10998
    • AH 3923;AH-3923; AH3923
    • 1,3-BenzenediMethanol, 4-hydroxy-a1-[[[2-(4-Methoxyphenyl)-1-Methylethyl]aMino]Methyl]-
    • Salmefamolum (INN-Latin)
    • VPMWDFRZSIMDKW-UHFFFAOYSA-N
    • 1-(4-hydroxy-3-(hydroxymethyl)phenyl)-2-(4-methoxy-alpha-methylphenethylamino)ethanol
    • 4-(1-hydroxy-2-((2-(4-methoxyphenyl)-1-methyl-ethyl)amino)ethyl)-2-(hydroxymethyl)phenol
    • MDL: MFCD00867047
    • Inchi: 1S/C19H25NO4/c1-13(9-14-3-6-17(24-2)7-4-14)20-11-19(23)15-5-8-18(22)16(10-15)12-21/h3-8,10,13,19-23H,9,11-12H2,1-2H3
    • InChI-sleutel: VPMWDFRZSIMDKW-UHFFFAOYSA-N
    • LACHT: OC(C1C=CC(=C(CO)C=1)O)CNC(C)CC1C=CC(=CC=1)OC

Berekende eigenschappen

  • Exacte massa: 331.17800
  • Monoisotopische massa: 331.178
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 8
  • Complexiteit: 346
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 82A^2
  • XLogP3: 2.3

Experimentele eigenschappen

  • Dichtheid: 1.200
  • Kookpunt: 553.4°Cat760mmHg
  • Vlampunt: 288.5°C
  • Brekindex: 1.598
  • PSA: 81.95000
  • LogboekP: 2.53820

Salmefamol Prijsmeer >>

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SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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$399.30 2023-01-04
Biosynth
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$726.00 2023-01-04
Biosynth
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